molecular formula C11H19N5 B1278726 3-(4-Pyrimidin-2-ylpiperazin-1-yl)propan-1-amine CAS No. 57648-83-6

3-(4-Pyrimidin-2-ylpiperazin-1-yl)propan-1-amine

Cat. No.: B1278726
CAS No.: 57648-83-6
M. Wt: 221.3 g/mol
InChI Key: BCPGGRWLIFPTLE-UHFFFAOYSA-N
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Description

3-(4-Pyrimidin-2-ylpiperazin-1-yl)propan-1-amine is a chemical compound with the molecular formula C11H19N5 and a molecular weight of 221.3 g/mol . . It is often used in research settings to study its interactions and effects on biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Pyrimidin-2-ylpiperazin-1-yl)propan-1-amine typically involves the reaction of 4-pyrimidin-2-ylpiperazine with 3-chloropropan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature, often around 80-100°C, to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification by recrystallization or chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

3-(4-Pyrimidin-2-ylpiperazin-1-yl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives with altered functional groups .

Mechanism of Action

The mechanism of action of 3-(4-Pyrimidin-2-ylpiperazin-1-yl)propan-1-amine involves its interaction with specific molecular targets such as receptors and enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Pyrimidin-2-ylpiperazin-1-yl)propan-1-amine is unique due to the presence of the pyrimidinyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5/c12-3-1-6-15-7-9-16(10-8-15)11-13-4-2-5-14-11/h2,4-5H,1,3,6-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPGGRWLIFPTLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443757
Record name 3-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57648-83-6
Record name 3-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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